N-(4-Oxo-cyclohexylmethyl)-acetamide (CAS 30482-18-9): A Strategic Building Block for High-Fsp³ Drug Discovery
N-(4-Oxo-cyclohexylmethyl)-acetamide (CAS 30482-18-9): A Strategic Building Block for High-Fsp³ Drug Discovery
Executive Summary
In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is critical for improving the clinical success rates of drug candidates. Increasing the fraction of sp³ carbons (Fsp³) enhances aqueous solubility, reduces off-target promiscuity, and improves metabolic stability. N-(4-Oxo-cyclohexylmethyl)-acetamide (CAS 30482-18-9) has emerged as a highly versatile, bifunctional building block designed specifically for this purpose[1].
This technical whitepaper provides an in-depth analysis of CAS 30482-18-9, detailing its physicochemical rationale, divergent synthetic workflows, and application in target-directed drug design, particularly in the synthesis of conformationally restricted GPCR ligands[2].
Physicochemical Profiling & Structural Rationale
The strategic value of N-(4-Oxo-cyclohexylmethyl)-acetamide lies in its dual functionality: a rigid cyclohexanone core and a flexible, metabolically stable acetamidomethyl appendage.
The Acetamidomethyl Moiety
Primary amines are frequent liabilities in drug discovery due to rapid oxidative deamination by Monoamine Oxidase (MAO) and high hERG channel blockade risk. The acetamide group in CAS 30482-18-9 mitigates these risks by masking the basic amine while preserving critical hydrogen-bond donor (N-H) and acceptor (C=O) capabilities. This neutral, polar vector frequently mimics peptide bonds, making it ideal for interacting with the orthosteric binding pockets of proteases and kinases.
The Cyclohexanone Core
The 1,4-disubstituted cyclohexane ring provides a rigid 3D scaffold that projects substituents in well-defined vectors. The ketone at the C4 position serves as an electrophilic handle, allowing for late-stage diversification via reductive amination, Grignard additions, or spirocycle formation[3].
Table 1: Physicochemical Properties of CAS 30482-18-9
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C₉H₁₅NO₂ | Low molecular weight (169.22 g/mol ) preserves ligand efficiency. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Optimal for blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Donors | 1 (N-H) | Facilitates targeted interactions with receptor residues. |
| Hydrogen Bond Acceptors | 2 (C=O) | Enhances aqueous solubility and target affinity. |
| Rotatable Bonds | 3 | Limits entropic penalty upon target binding. |
Divergent Synthetic Workflows & Methodologies
The true utility of CAS 30482-18-9 is its ability to be divergently functionalized into distinct 3D architectures. The workflow below illustrates the primary synthetic pathways utilized in scaffold generation.
Divergent Synthetic Workflows for CAS 30482-18-9 in Scaffold Generation.
Protocol 2.1: Self-Validating Diastereoselective Reductive Amination
To utilize this building block effectively, controlling the cis/trans stereochemistry at the C4 position is paramount. The following protocol describes the kinetically controlled synthesis of the cis-amine.
Step 1: Imine Formation
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Action : Combine CAS 30482-18-9 (1.0 eq), the target primary amine (1.1 eq), and Titanium(IV) isopropoxide[Ti(OPr-i)₄] (2.0 eq) in anhydrous THF. Stir at 25 °C for 12 hours under N₂.
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Causality : Ti(OPr-i)₄ is selected over standard acid catalysts because it acts as both a Lewis acid to activate the ketone and a potent water scavenger. This drives the equilibrium entirely toward the imine, preventing the premature reduction of the ketone to an alcohol by the borohydride.
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Validation Checkpoint : Remove a 10 µL aliquot, dilute in dry DCM, and analyze via FT-IR. Proceed to Step 2 only when the strong ketone C=O stretch (~1715 cm⁻¹) is completely replaced by an imine C=N stretch (~1660 cm⁻¹).
Step 2: Diastereoselective Reduction
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Action : Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) portion-wise. Stir for 4 hours, allowing the mixture to warm to room temperature.
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Causality : NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over ketones. The bulky triacetoxyborohydride complex approaches the sterically hindered imine from the less hindered equatorial face. This hydride trajectory predominantly yields the axial (cis) amine under kinetic control.
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Validation Checkpoint : Perform TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin and heat. The product will appear as a distinct purple spot (Rf ~ 0.3), confirming the presence of the newly formed secondary amine.
Step 3: Stereochemical Assignment
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Action : Isolate the product via silica gel chromatography and analyze via ¹H-NMR (400 MHz, CDCl₃).
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Causality : Establishing the exact cis/trans ratio is critical for structure-activity relationship (SAR) studies, as receptor binding pockets are highly sensitive to ligand geometry.
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Validation Checkpoint : Examine the signal for the proton at the C4 position (CH -NHR). If the amine is equatorial (trans-isomer), the axial C4 proton will exhibit two large trans-diaxial coupling constants ( J≈10−12 Hz). If the amine is axial (cis-isomer), the equatorial C4 proton will show only small equatorial-equatorial/equatorial-axial couplings ( J≈3−5 Hz).
Table 2: Reaction Optimization for Diastereoselective Reductive Amination
| Reducing Agent | Additive / Lewis Acid | Solvent | Temp | Yield (%) | Diastereomeric Ratio (Trans:Cis) |
| NaBH₃CN | AcOH (cat.) | MeOH | 25 °C | 65% | 45:55 (Poor selectivity) |
| NaBH(OAc)₃ | None | DCE | 25 °C | 78% | 30:70 |
| NaBH(OAc)₃ | Ti(OPr-i)₄ (2.0 eq) | THF | 0 °C to 25 °C | 88% | 15:85 (Kinetic preference) |
| NaBH₄ | Ti(OPr-i)₄ (2.0 eq) | MeOH | -10 °C | 85% | 80:20 (Thermodynamic preference) |
Application in Target-Directed Drug Design
GPCR Ligands: Dopamine D2/D3 Receptor Agonists
Cyclohexyl linkers are heavily utilized in the synthesis of selective G-protein coupled receptor (GPCR) ligands[2]. Specifically, 1,4-disubstituted cyclohexanes derived from 4-oxocyclohexyl building blocks have been instrumental in developing Dopamine D3 receptor agonists, which are investigated for the treatment of substance use disorders and Parkinson's disease[3].
The acetamide group of CAS 30482-18-9 projects into the secondary binding pocket (SBP) of the D3 receptor, forming critical hydrogen bonds with specific tyrosine and histidine residues, while the newly installed amine at C4 anchors to the highly conserved Aspartate residue (Asp3.32) in the orthosteric site.
Dopamine D3 Receptor Signaling Modulated by Cyclohexyl Ligands.
By utilizing CAS 30482-18-9, medicinal chemists can rapidly generate libraries of conformationally restricted, high-Fsp³ ligands, fine-tuning the distance and orientation between pharmacophores to achieve high subtype selectivity (e.g., D3 over D2).
References
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Chiral Cyclic Aliphatic Linkers in Drug Discovery Title: Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]
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Journal of Medicinal Chemistry Publication Title: Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists Source: American Chemical Society (ACS) Publications URL:[Link]
